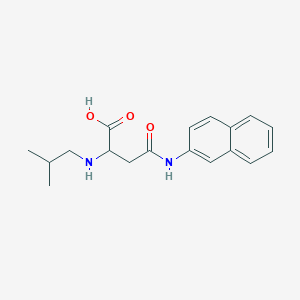
2-(Isobutylamino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Isobutylamino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid, also known as INO-1001, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications in various diseases. It was first synthesized in the early 2000s and has since been extensively researched for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments.
Aplicaciones Científicas De Investigación
Synthesis of Copolymers
This compound is utilized in the synthesis of various copolymers . For instance, it can be involved in creating poly (sodium styrenesulfonate-co-2-vinyl-naphthalene) copolymer and poly (2-vinylnaphthalene-alt-maleic acid)-graft-polystyrene . These copolymers have significant applications in the field of materials science, particularly in the development of photoactive polymer micelles and as stabilizers for polystyrene latexes .
Aggregation-Enhanced Emission
The naphthalene moiety of the compound can be used to synthesize fluorescent conjugated polymers with aggregation-enhanced emission properties . These polymers are particularly useful in explosive detection in aqueous media, offering a potential application in security and defense sectors.
Organic Light-Emitting Diodes (OLEDs)
Derivatives of this compound can be designed and synthesized as blue fluorescent emissive materials for use in OLEDs . The ability to manipulate the emission properties by inducing diverse aromatic groups makes it valuable for developing devices with specific color emission characteristics.
Biochemical Research
While not directly related to the exact compound , similar naphthalene derivatives are used in biochemical research. For example, 3-Naphthalen-2-yl-3-oxo-propionic acid ethyl ester is a biochemical used in proteomics research . This suggests that the compound may also have potential applications in biochemical and medical research.
Propiedades
IUPAC Name |
2-(2-methylpropylamino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-12(2)11-19-16(18(22)23)10-17(21)20-15-8-7-13-5-3-4-6-14(13)9-15/h3-9,12,16,19H,10-11H2,1-2H3,(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CONOUTMHLGWAMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(CC(=O)NC1=CC2=CC=CC=C2C=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Isobutylamino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((3-Chlorophenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2585820.png)
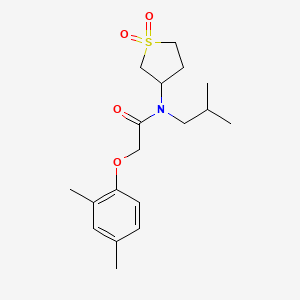
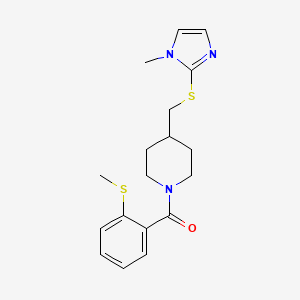

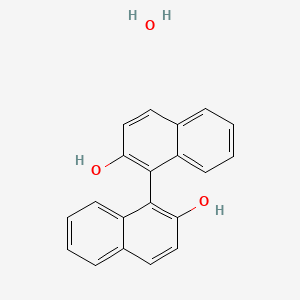

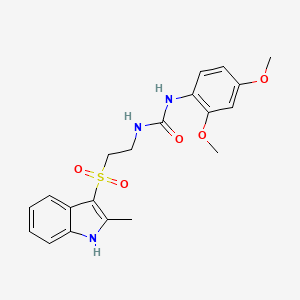
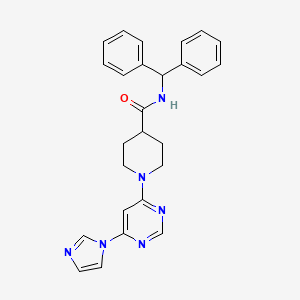
![(E)-N-[2-(3-Chloropyridin-2-yl)oxyethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2585834.png)
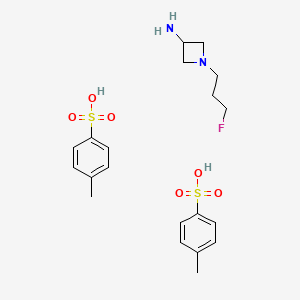
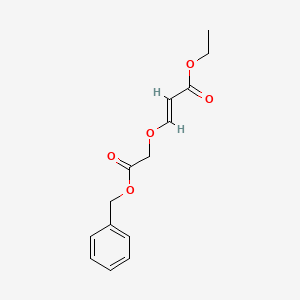

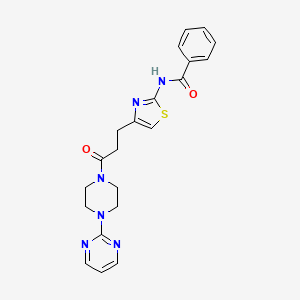
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)oxalamide](/img/structure/B2585843.png)